molecular formula C10H17N3O B13085666 2-{2,3-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol

2-{2,3-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol

Cat. No.: B13085666
M. Wt: 195.26 g/mol
InChI Key: UKSDRJODMDNVEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-{2,3-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol can undergo various chemical reactions, including:

Scientific Research Applications

2-{2,3-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2,3-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol involves its interaction with specific molecular targets. For instance, pyrazolo[1,5-a]pyrimidines are known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, this compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 2-{2,3-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol include:

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

2-(2,3-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)ethanol

InChI

InChI=1S/C10H17N3O/c1-7-8(2)12-13-6-9(3-4-14)5-11-10(7)13/h9,11,14H,3-6H2,1-2H3

InChI Key

UKSDRJODMDNVEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2NCC(CN2N=C1C)CCO

Origin of Product

United States

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